5-Chloro-1H-pyrrole-3-carboxylic acid
Overview
Description
5-Chloro-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO2 . It has an average mass of 145.544 Da and a monoisotopic mass of 144.993057 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) and the InChI key is FAFCJBVGFLUQSB-UHFFFAOYSA-N . The compound has a molecular weight of 145.54 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 145.54 . It is a yellow to brown solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Agent Synthesis
5-Chloro-1H-pyrrole-3-carboxylic acid is used in the synthesis of antimicrobial agents. Researchers have developed new derivatives of pyrrole, including chlorine, amide, and 1,3-oxazole fragments, demonstrating high anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).
Synthesis of Hydroxypyrroles
This compound is pivotal in the synthesis of 3-hydroxypyrroles. The process involves tributyltin hydride for the reductive ionic 1,5-cyclization of 3-azamuconoates, leading to the formation of 4-hydroxy-1H-pyrrole-3-carboxylic and 3-hydroxy-1H-pyrrole-2,4-dicarboxylic acids derivatives (Organic Chemistry Frontiers, 2018).
Synthesis of Anti-inflammatory and Analgesic Agents
This compound derivatives have been synthesized for their potential as analgesic and antiinflammatory agents. Some compounds demonstrated potency equal or greater than established drugs like indomethacin (Journal of Medicinal Chemistry, 1985).
Ligand for Cu-Catalyzed Reactions
The compound acts as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, indicating its utility in organic synthesis (The Journal of Organic Chemistry, 2008).
HIV-1 Entry Inhibitors
5-Arylpyrrole-2-carboxylic acids, derived from this compound, are key intermediates in the synthesis of HIV-1 entry inhibitors. This demonstrates its significance in the development of treatments for infectious diseases (Synthesis, 2017).
Safety and Hazards
The safety information for 5-Chloro-1H-pyrrole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The future directions for research on 5-Chloro-1H-pyrrole-3-carboxylic acid are not well-documented in the literature. Given the interest in pyrazole and pyrrole derivatives in various fields such as medicine and agriculture , it would be worthwhile to further investigate the properties and potential applications of this compound.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, suggesting that they may impact a range of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, reactive oxygen species produced by living organisms as a result of normal cellular metabolism and environmental factors can affect the oxidation processes . .
Properties
IUPAC Name |
5-chloro-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCJBVGFLUQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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